(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane

Microfluidics Surface Functionalization Covalent Bonding

Cycloaliphatic epoxy silane with higher epoxy ring strain than glycidyl analogs, enabling faster cationic UV curing at ambient temperature. Key differentiation: • Ethanol hydrolysis byproduct vs. methanol (glycidyl silanes)-reduced toxicity profile • Non-yellowing under thermal aging & UV exposure; superior color stability • Verified bond strengths: 274.5-594.7 kPa for PDMS-thermoplastic hybrid sealing Suitable for microfluidic device bonding, high-temperature coatings, nano-silica functionalization, and waterborne coating formulations.

Molecular Formula C14H28O4Si
Molecular Weight 288.45 g/mol
CAS No. 10217-34-2
Cat. No. B167988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane
CAS10217-34-2
Molecular FormulaC14H28O4Si
Molecular Weight288.45 g/mol
Structural Identifiers
SMILESCCO[Si](CCC1CCC2C(C1)O2)(OCC)OCC
InChIInChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)10-9-12-7-8-13-14(11-12)18-13/h12-14H,4-11H2,1-3H3
InChIKeyUDUKMRHNZZLJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane Technical Profile


2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane (CAS 10217-34-2) is a cycloaliphatic epoxy-functional trialkoxysilane coupling agent, characterized by a reactive epoxycyclohexyl group and hydrolyzable triethoxysilyl moieties . It serves as an adhesion promoter, surface modifier, and crosslinking agent at organic-inorganic interfaces [1]. With a molecular weight of 288.46 g/mol, it is a colorless to pale yellow transparent liquid at room temperature (boiling point 114-117°C at 0.4 mmHg; density 1.015 g/cm³) [2]. Its cycloaliphatic epoxy ring confers higher reactivity than glycidyl epoxy silanes, enabling faster curing kinetics in cationic UV systems .

1 Cycloaliphatic epoxy enables fast cationic UV or room-temperature amine cure
2 Triethoxy silane releases ethanol — methanol-free hydrolysis byproduct
3 Non-yellowing cycloaliphatic backbone for color-stable durable applications

2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: Generic Substitution Risks


Generic epoxy silanes cannot be treated as interchangeable drop-in replacements due to critical structural and functional divergences. The cycloaliphatic epoxy moiety in 10217-34-2 exhibits substantially higher ring strain and reactivity than the glycidyl ether group in common alternatives such as 3-glycidoxypropyltrimethoxysilane (CAS 2530-83-8), enabling rapid cationic UV curing and strong adhesion under ambient conditions . Additionally, the triethoxy (vs. trimethoxy) hydrolyzable group yields ethanol as a hydrolysis byproduct rather than methanol, a factor relevant to toxicity profiles and formulation compatibility [1]. Furthermore, the cycloaliphatic epoxy backbone confers superior resistance to yellowing and thermal degradation compared to aromatic or linear epoxy silanes, making substitution with less costly glycidyl analogs inappropriate for applications requiring long-term color stability or high-temperature aging performance .

Cycloaliphatic epoxy — high ring strain, rapid cationic UV cure
Glycidyl ether epoxy — lower reactivity, different cure kinetics
Cure speed and ambient bonding performance may not transfer
Triethoxysilyl — ethanol hydrolysis byproduct
Trimethoxysilyl — methanol hydrolysis byproduct
Toxicity profile and formulation compatibility may differ
Cycloaliphatic backbone — resists yellowing and thermal degradation
Aromatic or linear epoxy silanes — may yellow under heat/light
Long-term color stability and high-temperature aging may be affected

2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: Key Performance Evidence


Microfluidic Bonding: Epoxy-Amine Hybrid System

In a head-to-head evaluation of covalent bonding strategies for PDMS-thermoplastic hybrid microfluidic devices, a system employing [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane (ECTMS, the trimethoxy analog of the target triethoxysilane) in combination with (3-aminopropyl)triethoxysilane (APTES) achieved quantified tensile bond strengths for multiple substrate combinations. This system enables room-temperature irreversible sealing within 30 minutes via carbon-nitrogen covalent bond formation between the epoxide and amine functionalities. The bonded devices demonstrated pressure resistance sufficient for continuous-flow PCR applications at elevated temperatures and pressures, with no leakage observed under high-pressure testing conditions [1]. Note: The trimethoxy analog (ECTMS) was used in this study; while not the identical compound, its cycloaliphatic epoxy functionality is shared, supporting class-level inference for epoxy reactivity.

Microfluidic Bonding
Class-level inference
Tensile bond strengths up to 594.7 kPa (PDMS-PC) via epoxy-amine covalent bonding at room temperature
Supports irreversible room-temperature microfluidic sealing
Trimethoxy analog (ECTMS) used; triethoxy reactivity context may require verification
Microfluidics Surface Functionalization Covalent Bonding

Thermal Stability Enhancement in Epoxy Resins

In a comparative study of silicone-modified epoxy resin insulation materials, modification via chemical grafting with 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane (alongside dihydroxydiphenylsilane and dicyclohexylamine) resulted in superior thermal and hydrothermal aging resistance relative to unmodified epoxy resin. Accelerated thermal aging tests demonstrated that the silane-modified material exhibited better thermal stability with reduced degradation growth rate compared to the unmodified baseline [1]. The study highlights the value of cycloaliphatic epoxy silane incorporation for extending service life under thermal stress.

Thermal Aging Resistance
Cross-study comparable
Silane-modified epoxy showed reduced degradation rate vs. unmodified epoxy under accelerated thermal aging
May support selection for thermally stable epoxy composites
Qualitative improvement reported; quantitative degradation rates not specified
Epoxy Resins Thermal Aging Silicone Modification

Epoxy-Glass Interfacial Hygrothermal Durability

In a comparative evaluation of silane-based adhesion promoters for epoxy/glass interfaces, 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane (ECH) and 3-aminopropyltriethoxysilane (APS) were assessed for adhesive strength retention before and after hygrothermal aging. Both silanes resulted in improved adhesive strength relative to untreated controls, with ECH demonstrating performance comparable to APS. This establishes the cycloaliphatic epoxy silane as a viable alternative to amino silanes where amine functionality may be incompatible with certain resin chemistries or where amine-induced yellowing is a concern [1]. Note: ECH (trimethoxy analog) was used; class-level inference supports the triethoxy variant's similar epoxy reactivity profile.

Hygrothermal Durability
Class-level inference
Comparable adhesive strength retention to amino silane APS; no amine-induced yellowing
Epoxy silane alternative where amine chemistry is incompatible
Trimethoxy analog evaluated; triethoxy variant may have similar epoxy reactivity
Interfacial Adhesion Hygrothermal Aging Epoxy Composites

Silane-Modified Nano-Silica for Anti-Corrosion Coatings

A patented preparation method for high corrosion resistance epoxy resin coatings employs 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane (ETEO) as a surface modifier for nano-silica particles. The ETEO-modified nano-silica (ETEO-SiO₂) demonstrates improved compatibility with the epoxy resin matrix compared to unmodified nano-silica, addressing the problem of poor dispersion and interfacial adhesion that typically limits anti-corrosion performance. The patented method claims enhanced anti-corrosion ability of the resulting composite coating and improved storage stability by preventing filler precipitation during daily storage [1].

Nano-Silica Modification
Patent evidence; data to verify
ETEO-modified nano-silica improved compatibility with epoxy resin and anti-corrosion performance
Supports filler surface treatment for anti-corrosion coatings
Patent claims; quantitative corrosion rate and adhesion values not provided
Corrosion Resistance Coatings Nano-Silica Modification Epoxy Composites

Purity Specifications and Procurement Quality

Commercial availability of 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane (CAS 10217-34-2) is documented with defined purity specifications enabling procurement-based quality differentiation. Vendors including TCI offer purity >98.0% (GC) [1], while AKSci specifies min. 98% (GC) with density 1.015 g/cm³ and physical form as liquid at 20°C . The compound is also commercially available as SiSiB® PC3510, a clear colorless low-odor liquid used in waterborne coating formulations to improve solvent resistance, impact resistance, mar resistance, wet/dry adhesion, and stain resistance . These defined specifications provide procurement benchmarks that generic or lower-purity alternatives may not meet.

Purity Specification
Supporting evidence
≥98% (GC) purity documented by commercial suppliers
Ensures reproducible coupling and surface functionalization
Verification against lot-specific certificate recommended
Quality Control Procurement Specifications Silane Purity

2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: Application Scenarios


Room-Temperature PDMS-Thermoplastic Bonding

Based on evidence demonstrating that the cycloaliphatic epoxy silane (ECTMS) in combination with APTES achieves tensile bond strengths of 274.5-594.7 kPa for PDMS-thermoplastic hybrid devices, this compound is suitable for room-temperature irreversible sealing of microfluidic components. The bonded devices withstand high pressure without leakage and endure the thermal cycling conditions of continuous-flow PCR. Researchers and manufacturers procuring materials for Lab-on-a-Chip or μTAS applications where thermal bonding is impractical should prioritize this cycloaliphatic epoxy silane chemistry [1].

Thermally Stable Epoxy Composites and Coatings

Evidence from silicone-modified epoxy resin studies shows that incorporation of 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane via chemical grafting improves thermal stability and reduces degradation rate under accelerated thermal aging compared to unmodified epoxy resin. This supports procurement for epoxy-based insulation materials, electronic encapsulants, and high-temperature coatings where extended service life under thermal stress is required [1]. Additionally, the compound's non-yellowing characteristic makes it suitable for applications where color stability is critical [2].

Nano-Filler Surface Treatment for Anti-Corrosion Epoxy

Patented evidence demonstrates that 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane (ETEO) effectively modifies nano-silica surfaces to enhance compatibility with epoxy resin matrices, improving anti-corrosion performance and storage stability by preventing filler precipitation. This application scenario supports procurement for high-performance anti-corrosion coating formulations, particularly where nano-silica or similar inorganic fillers require surface functionalization to achieve optimal dispersion and interfacial adhesion in epoxy systems [1].

Durable Waterborne Coating Formulations

Commercial product specifications (e.g., SiSiB® PC3510) document the use of 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane in waterborne coating formulations to improve solvent resistance, impact resistance, mar resistance, wet and dry adhesion, and stain resistance. This evidence supports procurement for wood coatings, automotive plastic coatings, and general industrial waterborne systems where enhanced durability and surface protection are required [1]. The compound's compatibility with aqueous systems and low-odor profile further support its selection for environmentally conscious coating formulations [2].

Application
Selection Property
Validation Focus
PDMS-Thermoplastic Microfluidic Bonding
Cycloaliphatic epoxy-amine covalent reactivity at room temperature
Tensile bond strength and pressure resistance
Thermally Stable Epoxy Composites
Silane-grafted thermal degradation resistance
Accelerated aging performance and color stability
Nano-Filler Anti-Corrosion Coatings
Filler-matrix compatibility via epoxy silane surface modification
Dispersion quality and anti-corrosion testing
Durable Waterborne Coatings
Aqueous system stability and film adhesion
Wet/dry adhesion, solvent and mar resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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